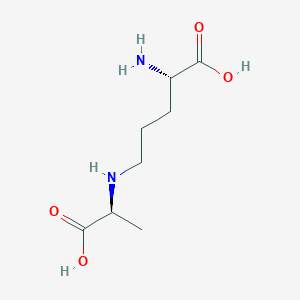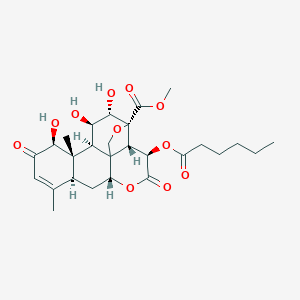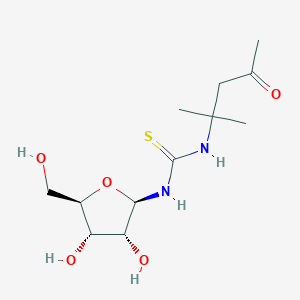
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods that involve chemical reactions to produce a pure form of the compound. The purpose of
Wirkmechanismus
The mechanism of action of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is not fully understood. However, studies have shown that the compound exerts its effects by modulating specific cellular pathways. The compound has been shown to inhibit the activity of specific enzymes involved in inflammation and tumor growth. Additionally, the compound has been shown to activate specific signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
Studies have shown that 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride possesses several biochemical and physiological effects. The compound has been shown to inhibit the production of specific inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride in lab experiments is its high purity and stability. The compound is synthesized using specific methods that produce a pure form of the compound, making it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride. One of the future directions is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying specific cellular pathways that are modulated by the compound. Finally, future studies could explore the potential of the compound as a tool for the study of specific biological processes.
In conclusion, 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods that produce a pure form of the compound. The compound has shown potential as a therapeutic agent for the treatment of various diseases and possesses several biochemical and physiological effects. Future studies could focus on exploring the potential of the compound as a therapeutic agent and elucidating its mechanism of action.
Synthesemethoden
The synthesis of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride involves several chemical reactions. The first step involves the reaction between 5-nitroindole and (1-bromoethyl)cyclopropane in the presence of a base such as potassium carbonate. This reaction produces a compound known as 5-nitro-1-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-4-yl)ethanone. The second step involves the reduction of the nitro group using a reducing agent such as iron powder and hydrochloric acid to produce 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole. Finally, the addition of hydrochloric acid to the compound produces the hydrochloride salt form of the compound.
Wissenschaftliche Forschungsanwendungen
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Eigenschaften
CAS-Nummer |
109793-76-2 |
|---|---|
Produktname |
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride |
Molekularformel |
C23H38N2O3.ClH |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
3-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-1-ium-4-yl]-5-nitro-1H-indole;chloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-20(22)14-3-4-17-15(9-14)16(10-18-17)13-5-7-19(8-6-13)11-12-1-2-12;/h3-5,9-10,12,18H,1-2,6-8,11H2;1H |
InChI-Schlüssel |
OIMQESOYVVCCHB-UHFFFAOYSA-N |
SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
Synonyme |
1H-INDOLE, 3-(1-(CYCLOPROPYLMETHYL)-1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-5- NITRO-, MO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)











